molecular formula C8H9BrN2O2 B13939782 Methyl 6-(aminomethyl)-5-bromopicolinate

Methyl 6-(aminomethyl)-5-bromopicolinate

Cat. No.: B13939782
M. Wt: 245.07 g/mol
InChI Key: BEKRASAQYJIEFG-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-5-bromopicolinate is a brominated pyridine derivative featuring an aminomethyl substituent at the 6-position and a bromine atom at the 5-position of the pyridine ring. Below, we compare these analogs based on molecular structure, physicochemical properties, and applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,4,10H2,1H3

InChI Key

BEKRASAQYJIEFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)CN

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Starting from methyl 3-aminopicolinate or related picolinic acid derivatives.
  • Selective bromination to introduce the bromine atom at the 5-position.
  • Functionalization of the 6-position to install the aminomethyl group.

This approach is supported by research that uses methyl 3-aminopicolinate as a precursor, brominated with N-bromosuccinimide (NBS) to afford the brominated intermediate, followed by further functionalization to introduce the aminomethyl moiety.

Detailed Preparation Steps

Bromination of Methyl 3-Aminopicolinate
  • Reagents and Conditions: N-bromosuccinimide (NBS) in acetonitrile at room temperature for approximately 30 minutes.
  • Outcome: Selective bromination at the 5-position of the pyridine ring to yield methyl 5-bromo-3-aminopicolinate.
  • Notes: This step is crucial for regioselectivity and avoiding multiple bromination sites.
Introduction of Aminomethyl Group at the 6-Position
  • Method: The 6-position is functionalized via nucleophilic substitution or reductive amination strategies, often starting from a suitable intermediate such as a 6-chloromethyl or 6-formyl derivative.
  • Typical Reagents: Alkylamines or formaldehyde with reducing agents.
  • Conditions: Basic or neutral conditions, often in tetrahydrofuran or methanol solvents, with temperature control to avoid side reactions.
Alternative Route via 2-Methyl-3-Aminopyridine Derivatives

A patent describes a method for preparing 2-methyl-3-bromopyridine, which shares similarities in pyridine bromination chemistry, involving:

  • Condensation of diethyl malonate with 2-chloro-3-nitropyridine.
  • Reduction of the nitro group to amine using palladium on carbon catalyst under hydrogen atmosphere.
  • Formation of a salt with hydrobromic acid followed by bromination with bromine and sodium nitrite under low temperature to yield brominated aminopyridine derivatives.

Though this patent focuses on 2-methyl-3-bromopyridine, the methodology illustrates principles applicable to bromination and amination on pyridine rings relevant to methyl 6-(aminomethyl)-5-bromopicolinate preparation.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination with NBS NBS, Acetonitrile Room temperature 30 min High (not specified) Selective 5-position bromination
Aminomethylation Alkylamine/formaldehyde + reducing agent 0°C to room temp Several hours Moderate to high Requires regioselectivity and mild conditions
Reduction of nitro group (patent) Pd/C catalyst, Methanol, H2 (0.5 MPa) 20-40°C 15 hours 95-97 High catalytic efficiency, mild conditions
Bromination of amine salt Bromine, Sodium nitrite, 48% HBr -10°C to 0°C 1-1.5 hours 95 Low temperature critical for selectivity

*Data adapted from patent CN105198802A and related literature.

Analytical and Purification Techniques

  • Filtration: Use of diatomite filtration to remove catalyst residues.
  • Extraction: Organic solvent extraction (ethyl acetate or dichloromethane) to isolate products.
  • Drying: Anhydrous sodium sulfate drying to remove moisture.
  • Concentration: Reduced pressure evaporation to obtain pure compounds.
  • Characterization: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm product identity and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
Bromination N-Bromosuccinimide (NBS) Acetonitrile, RT, 30 min High Selective for 5-position bromination
Aminomethylation Alkylamines, formaldehyde, reducing agents 0°C to RT, several hours Moderate to High Requires control to avoid side reactions
Nitro Reduction (alternative) Pd/C, H2, Methanol 20-40°C, 15 h 95-97 High catalytic efficiency
Bromination of Amino Salt Bromine, Sodium nitrite, HBr -10°C to 0°C, 1-1.5 h 95 Low temperature critical for selectivity

Scientific Research Applications

Methyl 6-(aminomethyl)-5-bromopicolinate is an organic compound derived from picolinic acid, characterized by a bromine atom and an amino group on the pyridine ring, with a molecular weight of 231.05 g/mol. It is recognized for its potential use in medicinal chemistry and as an intermediate in organic synthesis.

Pharmaceutical Development

  • Bioactive Synthesis this compound serves as a building block for synthesizing various bioactive compounds.
  • Sodium Channel Modulation It has been studied for its potential as a sodium channel modulator, which could have implications in treating conditions related to nerve excitability and pain management.
  • Antimicrobial Activity Compounds with similar structures have shown antibacterial and antifungal properties, suggesting that this compound may also possess antimicrobial activity.
  • BACE1 Inhibition It can be used as BACE1 inhibitors and may be administered to treat diseases related to aberrant activity of the BACE1 enzyme, for example, Alzheimer’s disease .

Research and Interaction Studies

  • Binding Affinity: Interaction studies of this compound focus on its binding affinity to sodium channels and other biological targets.
  • Pharmacological Profile: Preliminary studies suggest that modifications to the amino group can significantly influence its pharmacological profile, including potency and selectivity towards specific ion channels.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Methyl 6-Amino-5-Bromopicolinate (CAS 178876-82-9)
  • Molecular Formula : C₇H₇BrN₂O₂
  • Molecular Weight : 231.05 g/mol
  • Key Features: Amino group at the 6-position, bromine at the 5-position, and a methyl ester at the 2-position.
  • Applications: Used in aminopyridinamide preparation, a class of compounds with applications in kinase inhibition and antimicrobial agents .
Methyl 5-Amino-6-Bromopicolinate (CAS 797060-52-7)
  • Molecular Formula : C₇H₇BrN₂O₂ (positional isomer of the above)
  • Key Features: Amino and bromine groups swapped (amino at 5-position, bromine at 6-position).
  • Implications : Positional isomerism can alter electronic effects and steric interactions, impacting reactivity in substitution or coupling reactions .
Methyl 5-Bromopicolinate (CAS 29682-15-3)
  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Key Features: Lacks an amino/aminomethyl group, making it less nucleophilic but more reactive in halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methyl 3-Amino-5-Bromopicolinate (CAS 1072448-08-8)
  • Molecular Formula : C₇H₇BrN₂O₂
  • Key Features: Amino group at the 3-position, bromine at the 5-position.
  • Implications: The meta-positioned amino group may enhance chelation properties, useful in metal-catalyzed reactions .

Substituted Pyridines and Heterocyclic Derivatives

5-Amino-2-Bromo-6-Picoline (CAS Not Provided)
  • Molecular Formula : C₆H₇BrN₂
  • Key Features: Methyl group at the 6-position, bromine at 2-position, and amino at 5-position.
  • Applications: Likely serves as a precursor for ligands or bioactive molecules due to its methyl and amino substituents .
6-Bromo-5-Methylisatin (CAS 306325-13-3)
  • Molecular Formula: C₉H₆BrNO₂
  • Molecular Weight : 240.05 g/mol
  • Key Features : Indoline-2,3-dione core with bromine and methyl substituents.
  • Properties : Predicted pKa = 8.84, suggesting moderate acidity. Used in dye synthesis or as a protease inhibitor scaffold .

Physicochemical and Reactivity Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Methyl 6-Amino-5-Bromopicolinate 178876-82-9 C₇H₇BrN₂O₂ 231.05 6-NH₂, 5-Br, 2-COOCH₃ Nucleophilic amino group for acylations
Methyl 5-Bromopicolinate 29682-15-3 C₇H₆BrNO₂ 216.03 5-Br, 2-COOCH₃ Halogenation and cross-coupling reactions
Methyl 3-Amino-5-Bromopicolinate 1072448-08-8 C₇H₇BrN₂O₂ 231.05 3-NH₂, 5-Br, 2-COOCH₃ Chelation potential in catalysis
6-Bromo-5-Methylisatin 306325-13-3 C₉H₆BrNO₂ 240.05 5-CH₃, 6-Br, indoline core Electrophilic carbonyl for condensations

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